molecular formula C21H14N6O4S3 B2560955 (E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide CAS No. 342592-92-1

(E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide

Cat. No. B2560955
CAS RN: 342592-92-1
M. Wt: 510.56
InChI Key: BMMYGJDFAQEDQZ-NTCAYCPXSA-N
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Description

(E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H14N6O4S3 and its molecular weight is 510.56. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Application

The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including structures similar to the compound of interest, have been explored for their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers for cancer treatment. The photophysical and photochemical properties of these compounds in dimethyl sulfoxide indicate their significant potential in medical applications, especially in targeting cancer cells through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Kynurenine Pathway Investigation

Benzenesulfonamide derivatives have been synthesized and evaluated for their role as high-affinity inhibitors of kynurenine 3-hydroxylase, a critical enzyme in the kynurenine pathway. This pathway is of interest in the study of neurodegenerative diseases and the mechanism of neuronal injury. Compounds synthesized for targeting this enzyme have shown efficacy in increasing kynurenic acid concentration in the brain, offering insights into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antitumor Activity of Sulfonamide Derivatives

Novel sulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. These compounds, incorporating benzoxazol, benzothiazol, or benzimidazol moieties, have shown remarkable activity and selectivity toward specific cancer cell lines, highlighting their potential in cancer therapy. The synthesis process and the structure-activity relationships of these compounds provide valuable information for the development of new anticancer agents (Sławiński & Brzozowski, 2006).

Photochemical and Photophysical Properties

The study of sulfonamide amphiphiles has revealed their first hyperpolarizability, a property significant for the development of nonlinear optical materials. The evaluation of these compounds through ab initio, semiempirical calculations, and hyper-Rayleigh scattering measurement indicates their potential in creating advanced materials for optical applications (Kucharski, Janik, & Kaatz, 1999).

Multi-stimuli Responsive Materials

The development of novel V-shaped molecules, including half-cut cruciforms, has been explored for their multi-stimuli responsive properties. These materials show promising applications in security inks due to their morphology-dependent fluorochromism, which can be induced by mechanical force or pH stimuli. Such innovative materials offer potential uses in various fields, including security and sensing technologies (Lu & Xia, 2016).

Mechanism of Action

properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6O4S3/c22-11-15(20-25-19(13-33-20)14-1-5-17(6-2-14)27(28)29)12-24-16-3-7-18(8-4-16)34(30,31)26-21-23-9-10-32-21/h1-10,12-13,24H,(H,23,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMYGJDFAQEDQZ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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